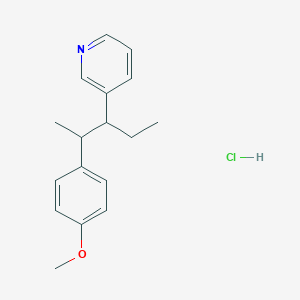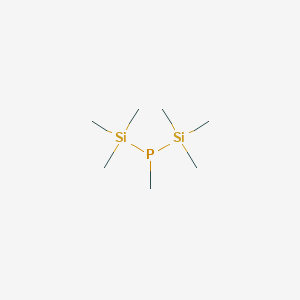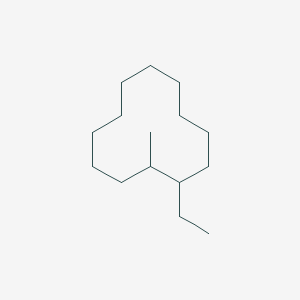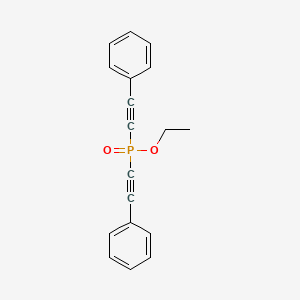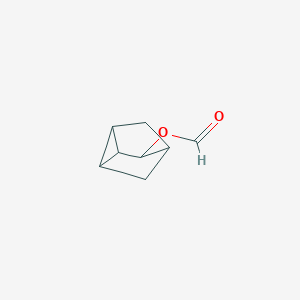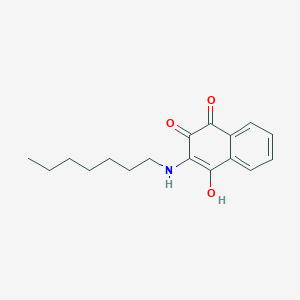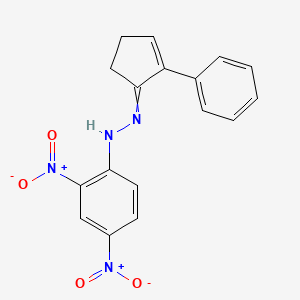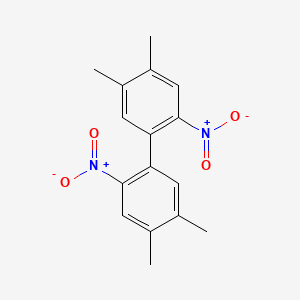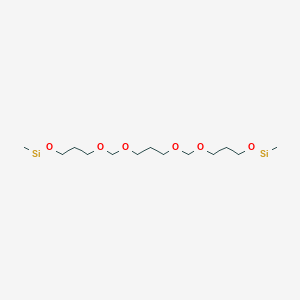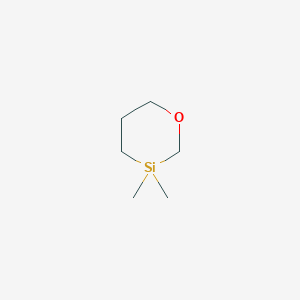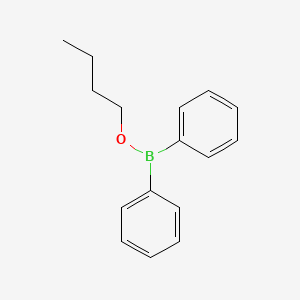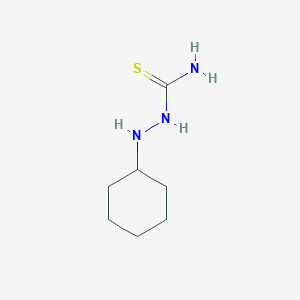
(Cyclohexylamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohexylamino)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Cyclohexylamino)thiourea can be synthesized through several methods:
Reaction of Cyclohexylamine with Thiophosgene: This method involves the reaction of cyclohexylamine with thiophosgene in the presence of a base to form this compound.
Reaction of Cyclohexylamine with Isothiocyanates: Another common method is the reaction of cyclohexylamine with isothiocyanates under mild conditions.
Reaction of Cyclohexylamine with Carbon Disulfide: This method involves the reaction of cyclohexylamine with carbon disulfide at high temperatures or in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: (Cyclohexylamino)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Cyclohexylsulfoxide, cyclohexylsulfone.
Reduction Products: Cyclohexylamine, thiourea.
Substitution Products: Various substituted thioureas and cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(Cyclohexylamino)thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Cyclohexylamino)thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, affecting metabolic pathways.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Comparación Con Compuestos Similares
(Cyclohexylamino)thiourea can be compared with other thiourea derivatives:
Phenylthiourea: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and biological activity.
Benzylthiourea: Similar to this compound but with a benzyl group, used in different industrial applications.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique chemical properties, making it more hydrophobic and potentially more effective in certain biological applications compared to other thiourea derivatives .
Propiedades
Número CAS |
21198-16-3 |
|---|---|
Fórmula molecular |
C7H15N3S |
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
(cyclohexylamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h6,9H,1-5H2,(H3,8,10,11) |
Clave InChI |
MRGAVUWHIBNMAA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




